19,20-Epoxycytochalasin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19,20-Epoxycytochalasin C is a member of the cytochalasin family, which are fungal secondary metabolites known for their diverse biological activities. These compounds are characterized by their ability to disrupt actin polymerization, affecting various cellular processes such as adhesion, motility, signaling, and cytokinesis . This compound has been isolated from fungal species like Rosellinia sanctae-cruciana and has shown significant cytotoxic potential against various cancer cell lines .
Mechanism of Action
Target of Action
- Primary Targets : 19,20-Epoxycytochalasin C (ECQ) primarily targets actin filaments within cells . Actin is a crucial protein involved in cell shape, movement, and division.
Mode of Action
- Disruption of Actin Dynamics : ECQ binds to actin filaments, leading to their depolymerization and disruption. This affects cell shape, motility, and other essential cellular processes .
- Sensitization of Mutants : ECQ sensitizes yeast mutants lacking the suppressor of RasVal19, indicating its impact on cellular pathways related to Ras signaling .
Biochemical Pathways
- Transcriptomic Changes : ECQ treatment triggers significant changes in gene expression (over 1300 genes). These genes are associated with various biological pathways, including cellular response to drugs, filamentous growth, cell adhesion, biofilm formation, cytoskeleton organization, and lipid metabolism .
Biochemical Analysis
Biochemical Properties
19,20-Epoxycytochalasin C interacts with various biomolecules, including enzymes and proteins. It is known to interact with actin, affecting various cellular processes such as adhesion, motility, signaling, and cytokinesis
Cellular Effects
This compound has been shown to have potent in vitro antiplasmodial activity and phytotoxicity . It exhibits moderate to weak cytotoxicity to some cancer cell lines . It also shows potent antihyphal and antibiofilm activity against Candida albicans .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with actin . It also oxidizes to a metabolite of m/z 522.25 Da, which has a significantly lower cytotoxic potential . The oxidation of the hydroxyl group occurs at the C7 position in this compound, leading to its inactivation .
Temporal Effects in Laboratory Settings
It is known that the parent molecule has 16 times higher cytotoxic potential compared to its oxidized metabolite .
Dosage Effects in Animal Models
In a mouse model, this compound showed weak suppressive antiplasmodial activity at a dose of 100 mg/kg. It was found to be toxic to animals .
Metabolic Pathways
It is known to undergo oxidation, resulting in a metabolite with a significantly lower cytotoxic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
19,20-Epoxycytochalasin C can be synthesized through chemical oxidation of cytochalasin C. The oxidation process involves the use of reagents such as the Dess-Martin periodinane, which facilitates the conversion of cytochalasin C to this compound . The reaction conditions typically include maintaining the reaction mixture at room temperature and monitoring the progress using techniques like liquid chromatography-mass spectrometry (LC-MS).
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes involving fungal cultures. The fungi are cultivated in controlled environments, and the compound is extracted from the crude fungal extract using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
19,20-Epoxycytochalasin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The oxidation of this compound, particularly at the hydroxyl group at the C7 position, leads to the formation of metabolites with altered biological activities .
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for the oxidation of this compound.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can be introduced to substitute specific groups within the molecule under controlled conditions.
Major Products Formed
The major products formed from the oxidation of this compound include metabolites with different mass-to-charge ratios, such as m/z 522.25, which is an oxidized form of the parent compound .
Scientific Research Applications
19,20-Epoxycytochalasin C has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cytochalasin D: Another member of the cytochalasin family, known for its ability to inhibit actin polymerization.
Cytochalasin C: The parent compound from which 19,20-Epoxycytochalasin C is derived.
19,20-Epoxycytochalasin D: A structurally similar compound with comparable biological activities.
Uniqueness
This compound is unique due to its specific structural modifications, such as the epoxy group at the 19,20 positions, which contribute to its distinct biological activities and higher cytotoxic potential compared to its oxidized metabolites .
Biological Activity
19,20-Epoxycytochalasin C is a natural product derived from the fungal species Nemania and is classified as a cytochalasin. This compound exhibits a variety of biological activities, including antiplasmodial effects, phytotoxicity, and cytotoxicity against certain cell lines. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data tables.
Property | Value |
---|---|
CAS Number | 189351-79-9 |
Molecular Formula | C₃₀H₃₇NO₇ |
Molecular Weight | 523.617 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 737.4 ± 60.0 °C at 760 mmHg |
Flash Point | 399.7 ± 32.9 °C |
Antiplasmodial Activity
This compound has shown significant antiplasmodial activity in vitro. The compound was tested against various strains of Plasmodium, demonstrating a moderate IC50 value of 8.02 µM against the SK-MEL cell line . However, its in vivo efficacy was less pronounced; studies in mouse models indicated weak suppressive activity at a dose of 100 mg/kg , coupled with notable toxicity .
Cytotoxicity Studies
In vitro studies have highlighted the cytotoxic effects of this compound on different cell lines:
- Cell Line : SK-MEL
- IC50 : 8.02 µM
This level of cytotoxicity indicates that while the compound may have therapeutic potential, it also poses risks for normal cellular functions due to its toxicity profile.
The biological activity of this compound is primarily attributed to its ability to inhibit actin polymerization. This inhibition disrupts cellular processes such as:
- Cell Division : The compound interferes with the cytoskeleton organization, impacting cell division and growth.
- Biofilm Formation : It has been reported to inhibit biofilm formation in pathogenic fungi like Candida albicans, which is crucial for its virulence and drug resistance .
Case Study: Inhibition of Biofilm Formation
A study investigated the effects of this compound on Candida albicans biofilms:
- BIC80 (Biofilm-Inhibiting Concentration) :
- Young Biofilm: 128 µg/ml
- Preformed Biofilm (24 hours): 512 µg/ml
The results indicated that the compound effectively reduced biofilm metabolic activity and altered cellular morphology, leading to cell shrinkage and membrane leakage at concentrations ranging from 64–256 µg/ml .
Transcriptomic Analysis
Transcriptomic analyses following treatment with this compound revealed substantial changes in gene expression related to various biological pathways:
- Over 1300 genes were affected.
- Significant alterations were noted in pathways associated with:
- Drug response
- Cell adhesion
- Cytoskeleton organization
- Lipid metabolism
These findings suggest that the compound's mechanism involves complex interactions within cellular signaling pathways that govern growth and survival .
Properties
IUPAC Name |
[(1R,2S,6R,8S,10E,12R,13S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadeca-10,14-dien-2-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15,20-24,26-27,33,36H,10,14H2,1-5H3,(H,31,35)/b13-9+/t15-,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSGFLUFAVFHCM-WSRKEQNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the natural sources of 19,20-Epoxycytochalasin C?
A: this compound has been isolated from various fungal species, highlighting its presence in diverse ecological niches. These include the endophytic fungi Diaporthe sp. [], Nemania sp. [], and Xylaria sp. [, ], as well as the marine-derived fungus Xylaria sp. SOF11 [] and the fungus Rosellinia sanctae-cruciana []. Additionally, it has been found in the mangrove endophytic fungus BL321 from the South China Sea [].
Q2: Does the C7 hydroxyl group play a role in the bioactivity of this compound?
A: Yes, the C7 hydroxyl group appears crucial for the biological activity of this compound. Oxidation of this group, confirmed through chemical oxidation and metabolite analysis using LC-MS/MS, resulted in a significant decrease in cytotoxicity []. The oxidized metabolite showed an IC50 value greater than 10 μM against the HT-29 cell line, indicating a 16-fold reduction in potency compared to the parent compound []. This highlights the importance of the C7 hydroxyl group for maintaining the molecule's biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.